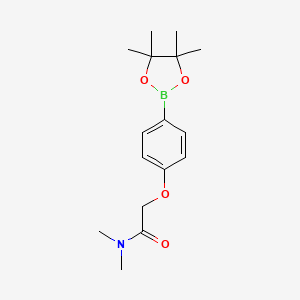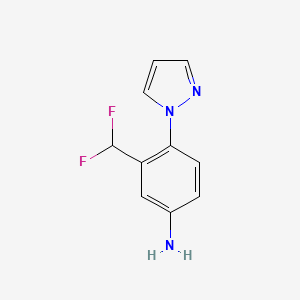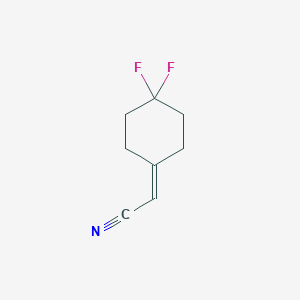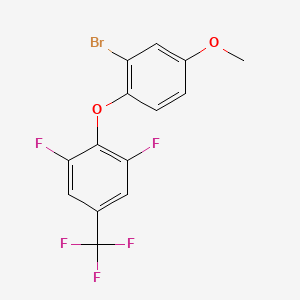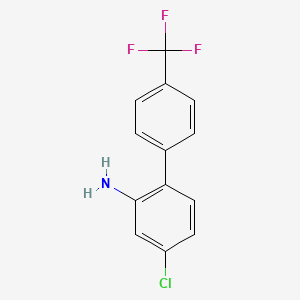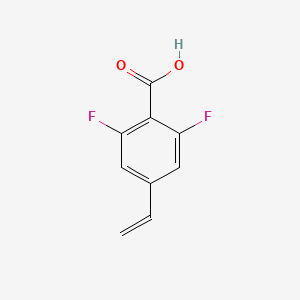
Dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate is a fluorinated ester compound It is characterized by its long carbon chain and multiple fluorine atoms, which impart unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate typically involves the esterification of a fluorinated diacid with isopropanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures high purity of the final product. The scalability of the process is crucial for meeting the demands of various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid and isopropanol.
Reduction: The compound can be reduced using strong reducing agents, such as lithium aluminum hydride, to produce the corresponding alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide at elevated temperatures.
Reduction: Carried out using lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, and a suitable nucleophile.
Major Products Formed
Hydrolysis: Produces the corresponding diacid and isopropanol.
Reduction: Yields the corresponding alcohols.
Substitution: Results in the formation of new fluorinated compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate has several scientific research applications:
Materials Science: Used in the development of hydrophobic coatings and surfaces due to its high fluorine content.
Industrial Chemistry: Employed as a precursor in the synthesis of specialized polymers and fluorinated materials.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and stability.
Wirkmechanismus
The mechanism by which Dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate exerts its effects is primarily related to its chemical structure. The multiple fluorine atoms create a highly stable and hydrophobic molecule, which can interact with various molecular targets through hydrophobic interactions. These interactions can influence the behavior of biological membranes, proteins, and other macromolecules, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate
- Diisopropyl tartrate
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-12-iodododecane
Uniqueness
Dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate is unique due to its specific combination of a long carbon chain and a high number of fluorine atoms. This structure imparts exceptional stability, hydrophobicity, and resistance to chemical degradation, making it particularly valuable in applications requiring durable and inert materials.
Eigenschaften
CAS-Nummer |
914636-01-4 |
|---|---|
Molekularformel |
C26H34F16O4 |
Molekulargewicht |
714.5 g/mol |
IUPAC-Name |
dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate |
InChI |
InChI=1S/C26H34F16O4/c1-15(2)45-17(43)11-7-5-9-13-19(27,28)21(31,32)23(35,36)25(39,40)26(41,42)24(37,38)22(33,34)20(29,30)14-10-6-8-12-18(44)46-16(3)4/h15-16H,5-14H2,1-4H3 |
InChI-Schlüssel |
RHCJMDCLMDAYDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CCCCCC(C(C(C(C(C(C(C(CCCCCC(=O)OC(C)C)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2,3'-Bipyridine]-6-carbaldehyde](/img/structure/B12078669.png)
